molecular formula C4H7ClN4 B8718638 5-(chloromethyl)-2-ethyl-2H-tetrazole

5-(chloromethyl)-2-ethyl-2H-tetrazole

Cat. No.: B8718638
M. Wt: 146.58 g/mol
InChI Key: XXXMQHQWXNRUMC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a chloromethyl group at position 5 and an ethyl group at position 2. Tetrazoles are nitrogen-rich aromatic rings known for their stability, diverse reactivity, and applications in pharmaceuticals, agrochemicals, and coordination chemistry . The chloromethyl group enhances electrophilicity, enabling further functionalization, while the ethyl substituent influences steric and electronic properties.

Properties

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

5-(chloromethyl)-2-ethyltetrazole

InChI

InChI=1S/C4H7ClN4/c1-2-9-7-4(3-5)6-8-9/h2-3H2,1H3

InChI Key

XXXMQHQWXNRUMC-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The physical and spectral properties of tetrazole derivatives vary significantly with substituents. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Tetrazole Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
5-(Chloromethyl)-2-ethyl-2H-tetrazole 5-ClCH2, 2-C2H5 Not reported Not reported IR: C-Cl stretch ~650 cm⁻¹; NMR: δ 1.4 (t, CH3), δ 4.3 (s, CH2Cl) Inferred
5-((4-Chlorobenzyl)thio)-1H-tetrazole 5-(ClC6H4CH2S) 160–162 78 IR: S-H absence; NMR: δ 4.2 (s, SCH2), δ 7.3 (Ar-H)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 1-ClC6H4, 5-CH3 145–147 85 IR: C≡N stretch; NMR: δ 2.5 (s, CH3), δ 7.6 (Ar-H)
5-(2-Chloroethyl)-2H-tetrazole 5-ClCH2CH2 Not reported Not reported Safety: GHS hazard classification
5-Phenyl-1H-tetrazole 5-C6H5 210–212 70 IR: NH stretch ~3200 cm⁻¹; NMR: δ 7.8 (Ar-H)

Key Observations:

  • Chloromethyl vs. Chloroethyl: The chloromethyl group in the target compound offers higher reactivity for nucleophilic substitution compared to the chloroethyl group in 5-(2-chloroethyl)-2H-tetrazole, which is associated with higher safety risks (e.g., GHS hazards) .
  • Aryl vs. Alkyl Substituents: Aryl-substituted tetrazoles (e.g., 5-phenyl derivatives) exhibit higher melting points due to increased π-π stacking, whereas alkyl substituents (e.g., ethyl) lower melting points .
  • Spectral Signatures: The IR C-Cl stretch (~650 cm⁻¹) and NMR δ 4.3 ppm (CH2Cl) are diagnostic for chloromethyl-substituted tetrazoles, distinct from thioether or aryl analogs .

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